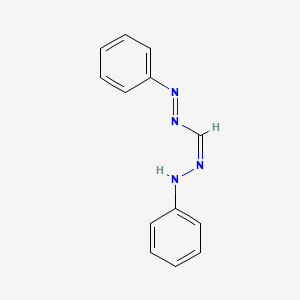

Diphenyl formazan

Description

Structure

3D Structure

Properties

CAS No. |

1885-34-3 |

|---|---|

Molecular Formula |

C13H12N4 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N'-anilino-N-phenyliminomethanimidamide |

InChI |

InChI=1S/C13H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-13-9-5-2-6-10-13/h1-11,16H/b14-11-,17-15? |

InChI Key |

WNWBOKCOOMCJDA-RRCIZCIVSA-N |

SMILES |

C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C\N=NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |

Synonyms |

1,5-diphenylformazan |

Origin of Product |

United States |

Synthetic Methodologies for Diphenyl Formazan and Its Derivatives

Classical Approaches to Formazan (B1609692) Synthesis

The traditional methods for formazan synthesis have been well-established and are still widely used. These approaches primarily rely on the formation of the characteristic azo-hydrazone chain.

Azo Coupling Reactions: Condensation of Aldehyde Arylhydrazones with Diazonium Salts

One of the most common and classical methods for synthesizing formazans involves the azo coupling reaction between an aldehyde arylhydrazone and a diazonium salt. wikipedia.orgdergipark.org.tr This reaction is typically carried out under carefully controlled pH conditions, generally between 6 and 8.

The process begins with the condensation of an aromatic aldehyde, such as benzaldehyde, with an arylhydrazine, like phenylhydrazine (B124118), to form the corresponding aldehyde arylhydrazone. benthamopen.comnih.gov This intermediate is then coupled with a diazonium salt, which is usually generated in situ from an aromatic amine. wikipedia.orgnih.gov The diazonium salt acts as an electrophile and attacks the electron-rich hydrazone. wikipedia.org The reaction proceeds through the formation of a transient tetrazene intermediate, which subsequently rearranges to yield the stable, deeply colored formazan. This method's versatility allows for the synthesis of a wide array of formazans by varying the aldehyde, arylhydrazine, and the aromatic amine used to generate the diazonium salt. dergipark.org.tr A one-pot procedure has also been developed where the condensation and azo coupling occur sequentially without isolating the intermediate hydrazone, offering a more streamlined approach. thieme-connect.com

Table 1: Examples of Diphenyl Formazan Synthesis via Azo Coupling

| Aldehyde | Arylhydrazine | Diazonium Salt Source | Resulting Formazan |

| Benzaldehyde | Phenylhydrazine | Aniline | 1,3,5-Triphenylformazan (B1222628) thieme-connect.com |

| 4-Methoxybenzaldehyde | Substituted Phenylhydrazines | 4-Chloro-2-phenoxybenzenamine | Diphenylether-based formazans rsc.org |

| Benzaldehyde | Phenylhydrazine | Substituted Anilines | 1-Substituted-phenyl-3,5-diphenylformazans nih.gov |

Synthesis of Substituted Diphenyl Formazans

The properties of diphenyl formazans can be fine-tuned by introducing various substituents onto the phenyl rings. This has led to extensive research into the synthesis of derivatives bearing electron-donating and electron-withdrawing groups.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The synthesis of substituted diphenyl formazans typically follows the classical azo coupling methodology, utilizing substituted starting materials. benthamopen.comrsc.orgresearchgate.net By selecting appropriately substituted anilines to generate the diazonium salt, or by using substituted phenylhydrazines or benzaldehydes, a wide range of functional groups can be incorporated into the formazan structure. benthamopen.comrsc.orgresearchgate.net

The introduction of these substituents can significantly influence the electronic and spectral properties of the resulting formazan. For example, the presence of electron-donating groups, such as methyl (CH₃), chloro (Cl), and bromo (Br), has been shown to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) of the formazan. nih.gov The magnitude of this shift is dependent on both the nature and the position of the substituent on the phenyl ring. nih.gov Conversely, electron-withdrawing groups like nitro (–NO₂) and carboxylic acid (–COOH) tend to induce a hypsochromic (blue) shift in the λmax. researchgate.netdergipark.org.tr

The synthesis of formazans with substituents at various positions (ortho, meta, and para) on the phenyl rings has been systematically studied to understand the structure-property relationships. nih.govresearchgate.net These studies have provided valuable insights into how steric and electronic effects of substituents govern the chemical and physical characteristics of diphenyl formazans. dergipark.org.tr

Preparation of "Clickable" Formazan Derivatives

The synthesis of "clickable" formazan derivatives, which contain functional groups suitable for bio-orthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained significant interest. rsc.org These derivatives allow for the conjugation of formazans to various molecules and the functionalization of solid materials. mdpi.comresearchgate.net A primary example is the synthesis of 3-(4-ethynylphenyl)-1,5-diphenylformazan, which incorporates a terminal alkyne group. mdpi.com

The synthesis is typically achieved through a classical approach involving the coupling of a functionalized phenylhydrazone with a diazonium salt. mdpi.com For 3-(4-ethynylphenyl)-1,5-diphenylformazan, the process begins with the protection of the reactive ethynyl (B1212043) group, often using a trimethylsilyl (B98337) (TMS) group. mdpi.comresearchgate.net

The key steps are:

Hydrazone Formation: 4-(Trimethylsilyl)ethynylbenzaldehyde is reacted with phenylhydrazine to form the corresponding phenylhydrazone, 1-phenyl-2-[4-((trimethylsilyl)ethynyl)benzylidene]hydrazine. mdpi.comresearchgate.net

Coupling Reaction: The protected phenylhydrazone is then coupled with phenyldiazonium chloride in a pyridine (B92270) medium. This reaction yields the TMS-protected formazan, 1,5-diphenyl-3-[4-((trimethylsilyl)ethynyl)phenyl]formazan. mdpi.comresearchgate.net

Desilylation: The final step involves the removal of the TMS protecting group to reveal the terminal alkyne. This is typically accomplished by treating the protected formazan with a reagent like potassium carbonate in a solvent mixture such as methanol (B129727) and dichloromethane (B109758) at room temperature. mdpi.comresearchgate.net

This synthetic route provides the "clickable" formazan with a total yield of 54%. mdpi.comresearchgate.net The structure of the resulting 3-(4-ethynylphenyl)-1,5-diphenylformazan has been confirmed through single-crystal X-ray diffraction, as well as IR, 1H NMR, and 13C NMR spectroscopy. mdpi.comresearchgate.net Other "clickable" formazans featuring ethynyl or other reactive groups have also been described, enabling their use in creating complex molecular architectures and functional materials. mdpi.comresearchgate.net

Table 1: Synthesis of 3-(4-Ethynylphenyl)-1,5-diphenylformazan

| Step | Reactants | Product | Key Conditions | Reference |

|---|---|---|---|---|

| 1 | 4-(Trimethylsilyl)ethynylbenzaldehyde, Phenylhydrazine | 1-phenyl-2-[4-((trimethylsilyl)ethynyl)benzylidene]hydrazine | - | mdpi.com, researchgate.net |

| 2 | 1-phenyl-2-[4-((trimethylsilyl)ethynyl)benzylidene]hydrazine, Phenyldiazonium chloride | 1,5-diphenyl-3-[4-((trimethylsilyl)ethynyl)phenyl]formazan | Pyridine medium, Glacial acetic acid | mdpi.com |

| 3 | 1,5-diphenyl-3-[4-((trimethylsilyl)ethynyl)phenyl]formazan, Potassium carbonate | 3-(4-Ethynylphenyl)-1,5-diphenylformazan | Methanol/Dichloromethane, Room temperature | mdpi.com, researchgate.net |

Advanced Synthetic Protocols

Microwave-Assisted Formazan Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of formazan derivatives. mdpi.com This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry by minimizing the use of volatile organic compounds (VOCs). mdpi.comresearchgate.net

In a typical microwave-assisted procedure, the synthesis of quinazolinone formazans was achieved in just 1.5 to 6 minutes, a substantial reduction compared to conventional heating. researchgate.net The methodology often involves the reaction of a hydrazone with a diazonium salt under microwave irradiation. researchgate.net For instance, the synthesis of various formazans has been successfully carried out using a solid acid catalyst like potassium bisulfate (KHSO4) in a one-pot, solvent-free microwave protocol. researchgate.net This approach avoids the use of corrosive mineral acids and buffered solutions. researchgate.net

The power and duration of microwave irradiation are critical parameters that are optimized for each specific reaction. For example, the synthesis of certain 2-naphthamide (B1196476) derivatives utilized microwave irradiation for 30 minutes at 80 °C with a power of 300 W. acs.org In another study, tetranuclear Schiff base complexes were synthesized using microwave irradiation for only 10 minutes. umt.edu.my Similarly, the synthesis of 1,2,4-triazine (B1199460) derivatives was accomplished by irradiating the reactants in a domestic microwave oven (2450 MHz, 800 W) for as little as 1.5 to 2.0 minutes. mdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Formazan Synthesis

| Compound Type | Microwave Method Time | Conventional Method Time | Key Advantages of Microwave Method | Reference |

|---|---|---|---|---|

| Quinazolinone Formazans | 1.5 - 6 min | Not specified | Rapid reaction, High efficiency | researchgate.net |

| Formazans (using KHSO4) | Short reaction time | Longer reaction time | Solvent-free, Green protocol, High yield | researchgate.net |

| 2-Naphthamide Derivatives | 30 min | 3.5 h | Significant time reduction | acs.org |

| 1,2,4-Triazine Derivatives | 1.5 - 2.0 min | Not specified | Extremely rapid, Easier work-up | mdpi.com |

Solvent-Free Methodologies for Formazan Preparation

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce environmental impact by eliminating the need for organic solvents. researchgate.net These methods often lead to faster reactions, higher yields, and simpler purification procedures.

One prominent solvent-free approach for formazan synthesis involves a grinding method at room temperature. researchgate.net This technique utilizes mechanical energy to initiate the reaction between solid reactants. A notable example is the diazotization of aromatic amines with sodium nitrite (B80452) (NaNO2) and a nano silica-supported boron trifluoride (nano BF3·SiO2), followed by diazo coupling with aldehyde phenylhydrazones via grinding. researchgate.net This method successfully overcomes the limitations and drawbacks associated with solvent-based procedures. researchgate.net

Another effective solvent-free protocol combines the use of a solid acid catalyst with microwave irradiation. researchgate.net A one-pot synthesis of formazans was developed using potassium bisulfate (KHSO4) as a solid acid under solvent-free microwave conditions. researchgate.net This approach is lauded for its efficiency, high yields, and for being an environmentally benign alternative to methods that use corrosive acids, alkalis, or volatile organic compounds. researchgate.net

Furthermore, some syntheses are conducted by adsorbing the reactants onto a solid support like silica (B1680970) gel. mdpi.com The solvent is then evaporated, and the dried residue is irradiated with microwaves, combining a solvent-free reaction environment with the speed of microwave heating. mdpi.com This method has been used to prepare 1,2,4-triazine derivatives in high yields (85-98%). mdpi.com

Table 3: Overview of Solvent-Free Formazan Synthesis Methods

| Methodology | Catalyst/Support | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Grinding | Nano silica-supported boron trifluoride (nano BF3·SiO2) | Room temperature, Rapid, Efficient | Coupling of diazonium salts with aldehyde phenylhydrazones | researchgate.net |

| Microwave-Assisted | Potassium bisulfate (KHSO4) | One-pot, High yield, Green protocol | General formazan synthesis | researchgate.net |

| Microwave on Solid Support | Silica gel | High yield, Rapid, Reduced byproducts | Synthesis of 1,2,4-triazine derivatives | mdpi.com |

Structural Elucidation and Isomerism of Diphenyl Formazan Systems

Constitutional Tautomerism in Formazan (B1609692) Compounds

Constitutional tautomerism in formazans involves the migration of a proton, leading to isomers that differ in the location of double bonds and the position of the hydrogen atom.

The electronic spectra of formazans typically show multiple absorption bands. A band in the visible region (around 410-500 nm, which can shift to 600 nm depending on the structure) is characteristic of the formazan structure and is attributed to π-π* transitions within the N=N group, influenced by charge transfer throughout the molecule. Another significant band, often observed in the UV range (300-350 nm), is assigned to the π-π* transition within the hydrogen chelate ring formed by the azo and hydrazone groups, which is directly related to the tautomerization within this ring.

A key feature stabilizing a particular tautomeric form in formazans is the formation of an intramolecular hydrogen bond. nih.govfrontiersin.org This hydrogen bond occurs between the N-H of the hydrazone group and a nitrogen atom of the azo group, leading to the formation of a stable, quasi-aromatic six-membered chelate ring. asianpubs.orgrsc.org This chelation is a dominant feature in many formazan derivatives, including 1,3,5-triphenylformazan (B1222628). researchgate.netasianpubs.org

The formation of this chelate ring has several important consequences:

Stability: The intramolecular hydrogen bond significantly stabilizes the molecule. rsc.org

Spectroscopic Signature: In ¹H NMR spectra, the proton involved in the strong intramolecular hydrogen bond appears as a distinct singlet at a very low field, typically between 14.31 and 15.88 ppm. asianpubs.orgtubitak.gov.tr The absence of an N-H absorption band in the typical region of IR spectra (around 3100-3500 cm⁻¹) is also indicative of this strong chelation. asianpubs.org

Color: Formazans that can form this hydrogen-bonded chelate structure are typically red, while those that exist in a non-chelated, open form are yellow. dergipark.org.trresearchgate.net

Bond Character: The delocalization of p-electrons within the six-membered conjugated system of the chelate ring leads to a decrease in the double bond character of the C=N and N=N bonds. This results in the stretching bands for these bonds, as well as the N-H bond, appearing at lower frequencies in IR spectra. asianpubs.org

The intramolecular hydrogen bond in the chelated structure is not static. It facilitates a dynamic proton transfer process between the two nitrogen atoms (N1 and N5) of the formazan chain. nih.govrsc.org This proton transfer is a key aspect of the azo-hydrazone tautomerism in the chelated form. The process is often described as an almost barrierless and slightly downhill pathway in certain isomers. nih.gov

This proton transfer is equivalent to a reflection on the central vertical line of the molecule, effectively reverting the order of single and double bonds. nih.gov For instance, in a chelated isomer, a proton transfer can lead to the formation of another tautomer, which may then relax to a more energetically favorable isomer. nih.govfrontiersin.org This dynamic process is crucial for understanding the thermal isomerization pathways between different geometric isomers. nih.gov Quantum-chemical calculations have shown that this process is similar to that observed in malondialdehyde, although with a higher energy barrier in formazans. rsc.org

Intramolecular Hydrogen Bonding and Chelate Ring Formation

Geometrical and Conformational Isomerism

In addition to tautomerism, the formazan backbone, with its sequence of single and double bonds, allows for a variety of geometrical and conformational isomers.

Geometrical isomerism in formazans arises from the restricted rotation around the N=N and C=N double bonds. researchgate.netnih.govfrontiersin.org This leads to the possibility of E (entgegen, trans) and Z (zusammen, cis) configurations. The nomenclature can be applied to the bond sequences N1–N2, N2–C3, and C3–N4. dergipark.org.tr X-ray diffraction studies have revealed three main configurational combinations in crystalline formazans: EZZ, EEZ, and EEE. dergipark.org.tr

EZZ Isomers: This configuration is often characteristic of formazans with bulky substituents at the C3 position (like phenyl, t-butyl, or nitro groups). dergipark.org.tr The EZZ form is stabilized by the intramolecular N-H···N hydrogen bond within the six-membered chelate ring and is generally the most stable configuration.

EEZ Isomers: These are stabilized by an N-H···N hydrogen bond in a five-membered ring.

EEE Isomers: These are typically stabilized by intermolecular hydrogen bonds.

Photoisomerization, often induced by visible light, can cause a reversible E-Z isomerization around the N=N double bond, leading to changes in color. dergipark.org.trresearchgate.netnih.gov For example, the stable red trans-syn isomer can be converted to a yellow trans-anti isomer upon irradiation. nih.gov

Older literature, and some contemporary discussions, use the syn/anti and s-cis/s-trans nomenclature to describe the conformations. researchgate.netwikipedia.org

Syn/Anti: This describes the arrangement of substituents around the C=N double bond. researchgate.net

s-cis/s-trans: This refers to the conformation around the C-N single bonds within the formazan chain. researchgate.net

Combining these possibilities, four principal structures can be described:

trans-syn-s-cis (TSSC): Often referred to as the yellow form, this is a highly stable conformer, particularly in the gas phase, and is strongly stabilized by the N-H···N hydrogen bridge in a six-membered chelate ring. rsc.org

cis-syn: This form can also theoretically form a chelate structure, but it is often disfavored due to steric hindrance. dergipark.org.trresearchgate.net

trans-anti: This form does not have a chelate structure. dergipark.org.trresearchgate.net

cis-anti: This form also lacks the chelate structure. dergipark.org.trresearchgate.net

The trans-syn form is considered the most favorable for chelation. dergipark.org.trresearchgate.net The interconversion between these forms, for instance from a red syn,s-cis isomer to a yellow anti,s-trans isomer, can occur in solution.

Solid-State and Solution-Phase Conformational Preferences

Diphenyl formazans can exist in several conformational and tautomeric forms. In solution, these isomers are often in equilibrium, with their relative abundance influenced by the solvent's nature. The configuration of formazans is largely dictated by the steric hindrance of the substituent at the central carbon atom. For instance, triphenyl formazans, which possess a bulky phenyl group at the C-3 position, predominantly exist as a pseudo six-membered ring in both solution and the solid state. researchgate.net This conformation is stabilized by an intramolecular hydrogen bond. researchgate.net

However, formazans with smaller substituents at the 3-position can adopt different structures. researchgate.net Some formazans exhibit photochromism, changing from red to yellow upon exposure to light, which corresponds to a change in their isomeric form. The stability of different conformations, such as the trans-anti-s-trans (TAST) and trans-syn-s-trans (TSST), is influenced by crystalline forces and intermolecular hydrogen bonding in the solid state. In solution, the interaction with solvent molecules plays a significant role in determining the conformational equilibrium. Computational studies, such as those on N-nitroso-2,7-diaryl-1,4-diazepan-5-ones, have been employed to validate the conformational preferences observed in solution and solid states through techniques like NMR and single-crystal X-ray diffraction. researchgate.net

Crystallographic Analysis and Precise Structural Characterization

X-ray Diffraction Studies of Diphenyl Formazan and its Derivatives

X-ray diffraction has been an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. For example, the structure of 3-(4-ethynylphenyl)-1,5-diphenylformazan was confirmed by single-crystal X-ray analysis, revealing a non-planar molecule where the aryl rings are slightly twisted relative to the formazan plane. mdpi.comresearchgate.net This particular compound crystallizes in the orthorhombic space group Pbca. researchgate.net

Similarly, the crystal structure of 1-(p-bromophenyl)-3,5-diphenylformazan was determined using X-ray diffraction, showing an almost planar conformation. benthamopen.com This compound also crystallizes in the orthorhombic system with the space group Pbca. researchgate.net X-ray studies on other derivatives, such as a diphenylether-based formazan, have also been conducted to determine their solid-state structure, revealing that a specific tautomeric form is favored. rsc.org These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for a detailed understanding of the molecular geometry. benthamopen.comrsc.orgmdpi.com

Interactive Table: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-(4-ethynylphenyl)-1,5-diphenylformazan | Orthorhombic | Pbca | Non-planar molecule, aryl rings twisted relative to the formazan plane. | mdpi.comresearchgate.net |

| 1-(p-bromophenyl)-3,5-diphenylformazan | Orthorhombic | Pbca | Almost planar conformation. | benthamopen.comresearchgate.net |

| Diphenylether-based formazan (5e) | Orthorhombic | Pbca | Favored tautomer 2 structure in the solid state. | rsc.org |

Analysis of Bond Lengths and Dihedral Angles for π-Electron Delocalization

A key feature of the formazan backbone is the extensive π-electron delocalization, which is evident from the analysis of bond lengths. In an ideal system with localized single and double bonds, one would expect distinct bond lengths. However, in formazans, the bond lengths within the N-N-C-N-N core are often intermediate between typical single and double bonds, indicating a delocalized π-system. rsc.org

For instance, in 3-(4-ethynylphenyl)-1,5-diphenylformazan, the difference between the lengths of the double and single bonds in the formazan moiety is reduced, with N4=N3 at 1.288(1) Å and N1–N2 at 1.314(1) Å. mdpi.comresearchgate.net This equalization of bond lengths is a hallmark of π-electron density delocalization. mdpi.comresearchgate.net A similar trend is observed in other triaryl-substituted formazans. mdpi.comresearchgate.net In the case of 1-(p-bromophenyl)-3,5-diphenylformazan, the C13=N4 and N1=N2 bond lengths are 1.324(10) Å and 1.300(10) Å, respectively. benthamopen.com

The dihedral angles between the phenyl rings and the formazan core further elucidate the three-dimensional structure and the extent of conjugation. In 3-(4-ethynylphenyl)-1,5-diphenylformazan, the dihedral angles between the aromatic planes and the formazan plane are 5.8°, 10.2°, and 15.4°. mdpi.com In a diphenylether-based formazan derivative, the molecule adopts a nearly planar conformation, which facilitates π-electron delocalization. rsc.org This planarity, along with the intramolecular hydrogen bonding, contributes to the formation of a stable six-membered pseudo-aromatic ring. rsc.org

Interactive Table: Selected Bond Lengths in this compound Derivatives

| Compound | Bond | Bond Length (Å) | Indication | Reference |

| 3-(4-ethynylphenyl)-1,5-diphenylformazan | N4=N3 | 1.288(1) | π-electron delocalization | mdpi.comresearchgate.net |

| N1–N2 | 1.314(1) | π-electron delocalization | mdpi.comresearchgate.net | |

| 1-(p-bromophenyl)-3,5-diphenylformazan | C13=N4 | 1.324(10) | Double bond character | benthamopen.com |

| N1=N2 | 1.300(10) | Double bond character | benthamopen.com | |

| Diphenylether-based formazan (5e) | C8=N1 | 1.307(3) | Double bond character | rsc.org |

| N3=N4 | 1.277(3) | Double bond character | rsc.org |

Spectroscopic Characterization and Electronic Properties

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying characteristic functional groups and understanding the molecular vibrations within diphenyl formazan (B1609692).

Infrared (IR) Spectroscopic Analysis of Characteristic Vibrations

Infrared (IR) spectroscopy of formazans reveals key absorption bands corresponding to specific vibrational modes, which are indicative of their structural features. The most notable of these are the C=N, N-H, and N=N stretching vibrations. dergipark.org.tr The position of these bands can determine whether the formazan exists in a chelated or non-chelated form. dergipark.org.tr

In chelated structures, which are stabilized by an intramolecular hydrogen bond, the C=N stretching vibration typically appears in the range of 1500–1510 cm⁻¹. dergipark.org.tr This is contrasted with non-chelated structures, where the C=N stretch is observed at a higher frequency, between 1551–1561 cm⁻¹. dergipark.org.tr The shift to lower frequencies in the chelated form is attributed to the delocalization of π-electrons within the resulting six-membered ring, which decreases the double bond character. dergipark.org.tr

Similarly, the N=N stretching vibration is also influenced by the presence of the intramolecular hydrogen bond and the resonance within the chelate ring. For instance, the N=N stretch in the chelated form of triphenyl formazan is found at 1357 cm⁻¹, whereas in the non-chelated form, it is at 1418 cm⁻¹. dergipark.org.tr The N-H stretching band in chelated formazans is often observed at lower frequencies, in the range of 3011–3090 cm⁻¹, or may even be absent in some cases. dergipark.org.tr In one study, the absence of N-H absorption bands between 3100 and 3500 cm⁻¹ was interpreted as evidence for the six-membered pseudo-aromatic ring formed by the intramolecular hydrogen bond. rsc.org

For a derivative, 3-(4-ethynylphenyl)-1,5-diphenylformazan, characteristic IR bands were observed at 3278 cm⁻¹ (Csp-H), and multiple peaks between 3030-3062 cm⁻¹ (Csp²-H). mdpi.com Another study on various formazan derivatives reported the azo group (-N=N-) absorption between 1410-1420 cm⁻¹. scirp.org

| Vibrational Mode | Chelated Form | Non-Chelated Form | Reference |

|---|---|---|---|

| C=N Stretch | 1500–1510 | 1551–1561 | dergipark.org.tr |

| N=N Stretch (Triphenyl Formazan) | 1357 | 1418 | dergipark.org.tr |

| N-H Stretch | 3011–3090 | Not specified | dergipark.org.tr |

| Azo Group (-N=N-) | 1410–1420 | scirp.org |

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying molecular vibrations. For instance, in the case of 3-ethyl-1,5-diphenylformazan, Raman spectra helped to confirm that the structure of the orange, light-stable isomer in solution is the same as that in the solid state. rsc.org The Raman spectrum of the red isomer of this compound showed a shift to a lower wavenumber for the azo group stretching vibration, which is characteristic of the syn,s-trans-configuration. rsc.org

Similarly, Raman spectroscopy has been used to study other derivatives like 3-methyl-1,5-diphenylformazan and 3-t-butyl-1,5-diphenylformazan. rsc.org The technique provides a characteristic spectrum for formazan that allows for its specific determination, even in complex mixtures, without the need for extraction or purification. nih.govbiorxiv.org The sensitivity of Raman detection for formazan is comparable to spectrophotometry and can be significantly enhanced using techniques like surface-enhanced or resonance Raman spectroscopy. nih.gov A combined IR and resonance Raman study provided evidence for tautomerism in formazans, even in the photochemical generation of non-chelated isomers. nih.gov

Spectroscopic Evidence for Intramolecular Hydrogen Bonding

The presence of a strong intramolecular hydrogen bond is a defining feature of the stable form of this compound. This bond, forming a six-membered chelate ring, is well-documented through various spectroscopic methods. dergipark.org.tr

In IR spectroscopy, the shift of the C=N and N=N stretching bands to lower frequencies is a direct consequence of this hydrogen bond and the resulting electron delocalization. dergipark.org.tr The N-H stretching vibration is also significantly affected, often appearing as a broad band at lower wavenumbers or being altogether absent from the spectrum. dergipark.org.trrsc.org The rupture of this hydrogen bond leads to a shift of these bands to higher frequencies. dergipark.org.tr

Proton NMR spectroscopy provides some of the most definitive evidence for the intramolecular hydrogen bond. The N-H proton signal in chelated formazans appears significantly downfield, with chemical shifts as high as δ 16 ppm being reported. dergipark.org.tr This extreme downfield shift is indicative of a very strong hydrogen bond. dergipark.org.tr A weakening of this bond results in an upfield shift of the N-H signal to around δ 10 ppm. dergipark.org.tr In a study of 3-(4-ethynylphenyl)-1,5-diphenylformazan, the N-H proton was observed at δ 15.51 ppm in CDCl₃ and at δ 14.42 ppm in (CD₃)₂SO, confirming the presence of the strong intramolecular hydrogen bond. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.

Proton (¹H) NMR for Structural Confirmation and Chemical Environment Assessment

¹H NMR spectroscopy is a primary tool for confirming the structure of this compound and assessing the chemical environment of its protons. The most characteristic signal in the ¹H NMR spectrum of the chelated form is that of the N-H proton. dergipark.org.tr This proton is highly deshielded due to the strong intramolecular hydrogen bond and typically resonates far downfield. dergipark.org.tr For example, a signal at δ 15.51 ppm was observed for the N-H proton in 3-(4-ethynylphenyl)-1,5-diphenylformazan. mdpi.com In other formazan derivatives, this signal has been observed in the range of 14.31 to 15.06 ppm. tubitak.gov.tr An upfield shift of this signal, for instance to 10.78 ppm in a derivative with an ortho-nitro group, indicates a weakening of the intramolecular hydrogen bond. tubitak.gov.tr

The aromatic protons of the phenyl rings typically appear as a multiplet in the range of δ 6.6 to 8.2 ppm. scirp.org For 3-(4-ethynylphenyl)-1,5-diphenylformazan, the aromatic protons were observed as multiplets in the ranges of δ 7.26–7.30, 7.43–7.47, 7.51–7.53, 7.65–7.67, and 8.06–8.08 ppm. mdpi.com

| Proton | Chemical Shift Range | Solvent | Reference |

|---|---|---|---|

| N-H (strong H-bond) | ~14.31–16.0 | CDCl₃, (CD₃)₂SO | dergipark.org.trmdpi.comtubitak.gov.tr |

| N-H (weak H-bond) | ~10.0 | Not specified | dergipark.org.tr |

| Aromatic Protons | 6.6–8.2 | CDCl₃ | scirp.org |

| Aromatic Protons (3-(4-ethynylphenyl)-1,5-diphenylformazan) | 7.26–8.08 | CDCl₃ | mdpi.com |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the elucidation of the carbon skeleton.

In a study of 1-(4-chlorophenyl)-3-(4-methylphenyl)-5-phenyl formazan, the aromatic carbon signals were observed in the range of δ 117.29 to 151.12 ppm. scirp.org For 3-(4-ethynylphenyl)-1,5-diphenylformazan, the aromatic carbons resonated at δ 118.8, 125.3, 127.7, and 129.4 ppm, while the quaternary aromatic carbons appeared at δ 122.0, 137.5, 140.4, and 147.7 ppm. mdpi.com The carbon atom of the formazan group (-N=N-C=N-) has been reported to appear around δ 98.0 ppm. researchgate.net

| Carbon Type | Chemical Shift Range | Reference |

|---|---|---|

| Aromatic CH | 117.29–132.1 | mdpi.comscirp.org |

| Aromatic C (quaternary) | 122.0–151.12 | mdpi.comscirp.org |

| Formazan Carbon (-N=N-C=N-) | ~98.0 | researchgate.net |

Electronic Absorption Spectroscopy (UV-Vis)

The characteristic color of formazans arises from electronic transitions within the formazan chromophore, which are readily studied using UV-Vis spectroscopy. The spectra of diphenyl formazans typically display intense absorption bands in the visible region, which are attributed to π→π* transitions within the conjugated formazan skeleton. benthamopen.comchem-soc.siresearchgate.net These transitions are responsible for the deep color of these compounds. benthamopen.com

A broad peak, characteristic of the formazan skeleton, is generally observed between 410–500 nm and is assigned to a π→π* electronic transition. benthamopen.com Sharper peaks appearing at shorter wavelengths, typically in the 300–350 nm range, are attributed to n→π* electronic transitions of the –N=N– group. benthamopen.com Another band in the 210–300 nm region is thought to originate from n→π* transitions of the –C=N– group. benthamopen.com For 1,3,5-triphenylformazan (B1222628) (TPF), the major absorption band in the visible spectrum is dominated by a π→π* transition, while the lowest electronic transition is of n-π* character but with a negligible oscillator strength. nih.govfrontiersin.org

The presence of an intramolecular hydrogen bond in formazans contributes to the formation of a chelate ring, which influences the electronic absorption spectra. researchgate.net The position and intensity of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the phenyl rings. benthamopen.comresearchgate.net

The electronic properties of the formazan chromophore are significantly influenced by the nature and position of substituents on the phenyl rings, which can be quantified by examining shifts in the absorption maxima (λmax). A linear relationship has been observed between the effect of substituents and the Hammett substituent coefficients. researchgate.netresearchgate.net

Electron-donating groups, when substituted on the phenyl rings, tend to cause a bathochromic shift (a shift to longer wavelengths) in λmax. This is attributed to an increase in conjugation and photosensitization. researchgate.net For instance, the addition of an -OH group to the 3-phenyl ring of a formazan derivative resulted in a small bathochromic effect. researchgate.net Conversely, electron-withdrawing groups, such as –NO₂ and –COOH, typically lead to a hypsochromic shift (a shift to shorter wavelengths). researchgate.netresearchgate.netresearchgate.net The magnitude of this shift is dependent on the type and position of the substituent. researchgate.netresearchgate.net

For example, in a series of 3-substituted-phenyl-1,5-diphenylformazans, the introduction of electron-withdrawing –NO₂ and –COOH groups resulted in a blue shift of λmax. researchgate.net Similarly, the presence of –COOH and –SO₃H groups in another formazan derivative caused a significant hypsochromic shift of 130 nm compared to 1,3,5-triphenylformazan (TPF). researchgate.net The substitution of a bromine atom at the para-position of the 1-phenyl ring in TPF led to a slight bathochromic shift from 483 nm to 489 nm. benthamopen.com

Interactive Table: Effect of Substituents on λmax of this compound Derivatives

| Substituent | Position | Solvent | λmax (nm) | Shift (Δλmax) | Reference |

| H (TPF) | - | Methanol (B129727) | 483 | - | benthamopen.com |

| p-Br | 1-phenyl | Methanol | 489 | +6 | benthamopen.com |

| p-NO₂ | 1-phenyl | Toluene (B28343) | 554 | +39 | rsc.org |

| m,p-(CH₃)₂ | 1-phenyl | Toluene | 516 | -1 | rsc.org |

| o,p-(NO₂)₂ | 1-phenyl | Toluene | 378 | -137 | rsc.org |

Note: The shift is calculated relative to the parent compound in the same solvent.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a well-documented phenomenon for formazans. The position, and sometimes the shape and intensity, of the absorption bands of this compound and its derivatives are dependent on the polarity of the solvent. recentscientific.cominformahealthcare.comtaylorandfrancis.com This effect arises from differential solvation of the ground and excited states of the chromophore. recentscientific.com

In many cases, as the polarity of the solvent increases, a hypsochromic (blue) shift is observed in the absorption spectra of formazan derivatives, indicating negative solvatochromism. tubitak.gov.tr This suggests that the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents. recentscientific.com However, positive solvatochromism (a bathochromic or red shift with increasing solvent polarity) has also been reported for some formazans. rsc.orgtaylorandfrancis.com This occurs when the excited state is more polar than the ground state. rsc.org

For instance, a series of formazan derivatives exhibited a blue shift of up to 31 nm as the solvent polarity increased. tubitak.gov.tr In another study, some formazan compounds showed slight positive solvatochromism, while others with electron-withdrawing groups demonstrated negative solvatochromism in polar solvents. rsc.org The changes in the absorption spectra are often attributed to hydrogen-bonding interactions between the solute and solvent molecules or to intramolecular charge transfer within the formazan molecule. rsc.org The steady-state UV-Vis absorption spectra of 1,3,5-triphenylformazan (TPF) in methanol and acetonitrile (B52724) are nearly identical, with two main absorption bands around 300 and 480 nm. frontiersin.org

Quantitative Analysis of Substituent Effects on Absorption Maxima (λmax)

Luminescence and Fluorescence Spectroscopy

While formazans are known for their strong absorption properties, their fluorescence quantum yields (ΦF), a measure of the efficiency of the emission process, are often quite low. nih.gov This is generally attributed to the prevalence of non-radiative decay processes, which may be associated with vibrational and rotational motions within the molecule, particularly of the aryl substituents. nih.gov

However, the fluorescence properties can be influenced by the molecular structure and the solvent environment. For instance, in a study of novel diphenylether-based formazan derivatives in DMSO, the fluorescence quantum yields were determined using Rhodamine 6G as a standard. rsc.org The emission efficiency was found to be dependent on the molecular structure. rsc.org Interestingly, a compound with an electron-withdrawing nitro group exhibited the highest quantum yield in that series, which was an unexpected result. rsc.org The Stokes shifts, which is the difference between the positions of the absorption and emission maxima, were also found to be dependent on the substituents on the 1-phenyl ring. rsc.org

It has been noted that while MTT formazan is often considered non-fluorescent, CTC formazan exhibits red fluorescence, a property that has been utilized in various biological assays. conicet.gov.ar The improved fluorescence of CTC formazan is thought to be related to the reduced rotational freedom of its aromatic rings compared to MTT formazan. conicet.gov.ar

Interactive Table: Fluorescence Properties of Diphenylether-Based Formazan Derivatives in DMSO

| Compound | Substituent on 1-phenyl ring | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

| 5a | H | 570 | 100 | - | rsc.orgresearchgate.net |

| 5f | p-NO₂ | - | - | 0.092 | rsc.org |

| 5g | m,p-(CH₃)₂ | 561 | - | - | rsc.org |

Note: Quantum yields were determined using Rhodamine 6G in ethanol (B145695) (Φs = 0.95) as a standard. Excitation wavelength was 470 nm. rsc.orgresearchgate.net

Analysis of Stokes Shifts in Formazan Systems

The Stokes shift, which is the difference between the maximum wavelengths of emission (λem) and absorption (λabs), is a critical parameter in characterizing the photophysical properties of fluorescent molecules like formazans. This phenomenon originates from the energy loss that occurs between the absorption of a photon and its subsequent emission, a process involving relaxation from the excited state to a lower vibrational energy level before returning to the ground state. acs.org The analysis of Stokes shifts in formazan systems provides valuable insights into their electronic structure, excited-state dynamics, and potential for applications in materials science and bioimaging. cardiff.ac.uksemanticscholar.org

Research Findings on Formazan Stokes Shifts

Detailed studies on a series of diphenylether-based formazan derivatives have provided specific data on their Stokes shifts. rsc.organadolu.edu.tr In an investigation of formazans synthesized by coupling substituted phenylhydrazones with a diazonium salt of 4-chloro-2-phenoxybenzenamine, the fluorescence properties and Stokes shifts were explored in dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net The Stokes shifts were calculated as the difference between the emission wavelength (λem) and a fixed excitation wavelength of 470 nm. rsc.org

The magnitude of the Stokes shift in these formazan systems was found to be significantly dependent on the nature of the substituent groups attached to the 1-phenyl ring. rsc.org These shifts are primarily attributed to electronic transitions and an intramolecular charge transfer (ICT) mechanism. acs.orgrsc.org The ICT occurs from the electron-donating Ph1-NH group to the electron-accepting N-Ph5 group within the formazan backbone. rsc.org

A compound without a substituent on the 1-phenyl ring (Compound 5a ) exhibited a notably large Stokes shift of 100 nm. In contrast, derivatives with various substituents displayed a range of Stokes shifts from 40 nm to 96 nm. rsc.org This variation underscores the tunability of the photophysical properties of formazans through synthetic modification. semanticscholar.orgnih.gov The presence of a pseudo-aromatic chelate ring, stabilized by an intramolecular hydrogen bond (−NH−N=C−N=N−), is a key structural feature of these formazans that influences their electronic properties. rsc.org While the absorption bands of these formazans show little dependence on solvent polarity, the electronic character of the substituents plays a more significant role in altering their photophysical behavior. rsc.orgresearchgate.net

Data on Stokes Shifts in Diphenylether-Based Formazans

The following table summarizes the Stokes shift data for a series of diphenylether-based formazan derivatives in DMSO, as reported in the literature. rsc.org

| Compound | Substituent (R) on 1-Phenyl Ring | Emission Wavelength (λem, nm) | Stokes Shift (Δλ, nm) |

| 5a | -H | 570 | 100 |

| 5b | -F | 510 | 40 |

| 5c | -Cl | 512 | 42 |

| 5d | -Br | 512 | 42 |

| 5e | -I | 518 | 48 |

| 5f | -CN | 566 | 96 |

| 5g | -CH₃ | 530 | 60 |

| 5h | -NO₂ | 560 | 90 |

Data sourced from a study by Türkoğlu et al., with Stokes shifts calculated from λem and an excitation wavelength of 470 nm in DMSO. rsc.org

The data reveals that electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) lead to large Stokes shifts (96 nm and 90 nm, respectively), comparable to the unsubstituted compound. Halogen substituents (-F, -Cl, -Br, -I) result in significantly smaller Stokes shifts (40-48 nm). An electron-donating methyl group (-CH₃) produces a moderate Stokes shift of 60 nm. rsc.org This trend highlights the sensitivity of the excited-state relaxation pathway to the electronic influence of the substituents on the phenyl ring. Larger Stokes shifts are often desirable for applications in fluorescence imaging as they minimize the overlap between absorption and emission spectra, thereby enhancing detection sensitivity. mdpi.commdpi.com

Computational and Theoretical Investigations of Diphenyl Formazan Systems

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become instrumental in studying formazan (B1609692) systems. These methods allow for the accurate prediction of various molecular properties.

Formazans, including 1,3,5-triphenylformazan (B1222628) (TPF), are known for their ability to exist as various isomers and tautomers due to the presence of azo (–N=N–) and hydrazone (–C=N–NH–) groups. frontiersin.org Quantum chemical calculations have been pivotal in elucidating the stable conformations and the energetic landscape of these species.

DFT calculations, often using functionals like B3LYP or PBE1PBE with basis sets such as 6-311G(2d,2p) or def2-TZVP, are employed to optimize the ground-state geometries of different isomers. frontiersin.orgresearchgate.net These calculations help in determining bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For instance, studies have shown that formazans can exist in different tautomeric forms, such as the hydrazone-azo equilibrium, and computational models can predict the dominance of one tautomer over another based on resonance stabilization and steric effects.

Theoretical studies have investigated the relative stabilities of various isomers of formazans. researchgate.net For example, in 1,3,5-triphenylformazan, several conformers can be identified, and their relative energies can be calculated to determine the most stable structures. frontiersin.org The energy barriers between these isomers, which are crucial for understanding their interconversion, can also be estimated through techniques like relaxed surface scans. frontiersin.org The presence of intramolecular hydrogen bonds, such as the N–H···N interaction, plays a significant role in stabilizing certain conformations, and this can be accurately modeled. rsc.org

Table 1: Selected Calculated Geometrical Parameters for a Formazan Derivative The following data is illustrative and based on typical findings in computational studies of formazan derivatives.

| Parameter | Bond | Calculated Value (Å/°) |

|---|---|---|

| Bond Length (Å) | N1=N2 | ~1.25 |

| N2-C3 | ~1.40 | |

| C3=N4 | ~1.30 | |

| N4-N5 | ~1.35 | |

| Bond Angle (°) | N1=N2-C3 | ~115 |

| N2-C3=N4 | ~120 | |

| C3=N4-N5 | ~118 |

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability. mdpi.com

For diphenyl formazan systems, the HOMO is often localized on the electron-rich parts of the molecule, such as the formazan backbone and phenyl rings, while the LUMO is typically a π*-orbital of the formazan framework. acs.org The distribution of these orbitals determines the molecule's behavior as an electron donor or acceptor. ossila.com DFT calculations are widely used to compute the energies and visualize the spatial distribution of these orbitals. mdpi.com

The analysis of FMOs helps in understanding electronic transitions. The transition from the HOMO to the LUMO is often associated with the main absorption band in the UV-Vis spectrum. mdpi.com The nature of these transitions, for instance, π-π* or n-π*, can be identified through computational analysis. frontiersin.org The electronic properties derived from FMO analysis, such as ionization potential, electron affinity, and chemical hardness, provide further insights into the reactivity of this compound. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for a this compound Derivative The following data is illustrative and based on typical findings in computational studies.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Absorption Wavelengths (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. sibran.ru By calculating the vertical excitation energies, TD-DFT can predict the maximum absorption wavelengths (λmax) of formazans. researchgate.net Studies have shown a good correlation between the λmax values calculated using TD-DFT (with functionals like PBE0 or PBE1PBE) and those obtained from experimental UV-Vis spectra. researchgate.netsibran.runih.gov These calculations can also explain the effects of substituents on the absorption spectra, such as bathochromic (red) or hypsochromic (blue) shifts. sibran.ru

Chemical Shifts (NMR): DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated chemical shifts for formazan derivatives have been shown to be in good agreement with experimental values, aiding in the structural elucidation of these compounds. nih.gov For example, the chemical shift of the N-H proton is a characteristic feature that indicates the presence of an intramolecular hydrogen bond. rsc.org

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a this compound Derivative The following data is illustrative and based on typical findings in the literature.

| Spectroscopic Parameter | Experimental Value | Calculated Value |

|---|---|---|

| λmax (UV-Vis) | ~480 nm | ~485 nm |

| ¹H NMR (N-H proton) | ~15 ppm | ~14.8 ppm |

| ¹³C NMR (ipso-carbon) | ~141 ppm | ~140.5 ppm |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. lammps.org By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the conformational changes and intermolecular interactions of molecules like this compound in various environments. dovepress.com

MD simulations can be used to investigate how this compound molecules interact with each other and with solvent molecules. amazonaws.com This is particularly important for understanding properties like solubility and aggregation. The simulations can reveal the formation and dynamics of intermolecular hydrogen bonds, π-π stacking between phenyl rings, and other non-covalent interactions that govern the behavior of formazans in solution and in the solid state. dovepress.com While specific MD studies on this compound are not extensively reported in the provided literature, the methodology is widely applied to similar organic molecules to understand their dynamic behavior and interaction mechanisms. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecular surface. ajchem-a.com

In MEP analysis, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.derasayanjournal.co.in For this compound and its derivatives, MEP analysis can identify the nitrogen atoms of the formazan chain as potential sites for protonation or coordination with metal ions, due to their negative electrostatic potential. rasayanjournal.co.in This analysis is crucial for understanding the hydrogen bonding capabilities and the coordination chemistry of these compounds. ajchem-a.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. nih.gov

In the context of this compound, NBO analysis can quantify the delocalization of electron density within the π-system of the formazan chain and the attached phenyl rings. rsc.org This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energies associated with these donor-acceptor interactions provide a measure of the extent of electron delocalization, which is crucial for the stability and electronic properties of the molecule. nih.gov NBO analysis can also provide insights into the nature of intramolecular hydrogen bonds by analyzing the orbital interactions between the lone pair of the acceptor atom and the antibonding orbital of the donor-H bond. researchgate.net

Coordination Chemistry of Diphenyl Formazan Ligands

Metal Complex Formation and Stability of Formazanates

The formation of metal complexes with formazanate ligands is a robust area of study, driven by the ligand's strong chelating ability and the stability of the resulting compounds. rsc.org

The deprotonated formazanate ligand is a potent chelating agent due to the presence of four nitrogen atoms in its characteristic NNCNN backbone. acs.org This structure provides significant coordinative flexibility, allowing the ligand to bind to metal centers in several ways. researchgate.net

Primarily, diphenyl formazanate acts as a bidentate ligand. It can coordinate to a metal ion through two distinct modes:

Six-membered chelate ring: Coordination occurs via the two terminal nitrogen atoms (N1 and N5). This mode is common in complexes with unhindered, symmetrical ligands.

Five-membered chelate ring: Coordination involves one terminal nitrogen (N1) and one internal nitrogen (N4). This binding mode can be favored by steric or electronic modifications to the ligand structure. rsc.org

In solution, there can be a dynamic equilibrium between the five- and six-membered chelate forms. Beyond bidentate coordination, formazanate ligands can also exhibit tridentate behavior if additional coordinating groups are present on the phenyl rings or the central carbon. acs.org In some cases, such as with indium(III), the formazanate ligand has been observed to act as a unidentate ligand, coordinating only through its sulfur atom (in the case of a mercaptoformazan derivative).

The stoichiometry of metal-formazanate complexes is commonly found to be 1:2, with two formazanate ligands coordinating to a single metal center. This is particularly prevalent for divalent metal ions, leading to the formation of homoleptic bis(formazanate) complexes. acs.org However, 1:1 and 1:3 stoichiometries are also known. researchgate.net

The stability of these complexes is quantified by their stability constants (log K). The values are influenced by the nature of the metal ion, the substituents on the formazan (B1609692) ligand, and the solvent system. For 3-nitro-1,5-diphenylformazan, a close derivative of diphenyl formazan, the stepwise stability constants follow the Irving-Williams order for divalent transition metals. researchgate.net The complexation is generally an enthalpy-driven process. researchgate.net

Table 1: Stepwise Stability Constants (log K) for Metal Complexes with 3-Nitro-1,5-diphenylformazan in 50% v/v Dioxane-Water researchgate.net

| Cation | log K₁ | log K₂ |

|---|---|---|

| Mn²⁺ | 5.50 | 4.47 |

| Fe²⁺ | 6.06 | 4.92 |

| Co²⁺ | 6.55 | 5.38 |

| Ni²⁺ | 7.08 | 5.86 |

| Cu²⁺ | 9.06 | 7.64 |

| Zn²⁺ | 6.30 | 5.56 |

Data recorded at 30°C.

Chelating Properties and Ligand Types (e.g., Monodentate, Bidentate)

Synthesis and Characterization of Metal-Diphenyl Formazanate Complexes

A variety of synthetic routes are employed to create metal-diphenyl formazanate complexes, which are typically characterized by spectroscopic methods and X-ray crystallography.

Ni(II): Bis(formazanate)nickel(II) complexes are readily synthesized and generally adopt a square planar coordination geometry, resulting in diamagnetic properties. acs.org The synthesis of Ni(II) complexes with various 1-substituted phenyl-3,5-diphenylformazans has been reported, and their spectral properties are influenced by the substituents on the phenyl ring. researchgate.net

Cu(II): Copper(II) complexes of diphenylformazan derivatives have been extensively studied. EPR studies have been crucial in understanding the coordination environment, confirming, for example, the addition of ammonia (B1221849) to form square-planar complexes and indicating a degree of covalent character in the metal-ligand bond. ajol.info

Co(III): Heteroleptic cobalt(III) complexes have been synthesized using 1-aryl-3,5-diphenylformazan ligands alongside other ligands like o-benzosemiquinone. mdpi.com X-ray analysis reveals a distorted octahedral geometry around the low-spin Co(III) center. mdpi.com

Pd(II): Palladium(II) formazanate complexes have been prepared through various methods. Salt metathesis between a potassium formazanate and a palladium precursor can yield homoleptic bis(formazanate)palladium complexes. rsc.org Other reported species include chloride-bridged dimers and binuclear complexes with a Pd-Pd bond. rsc.orgacs.org

Zn(II): Tetrahedral bis(formazanate)zinc(II) complexes are typically synthesized by reacting the formazan ligand with organometallic zinc precursors like dimethylzinc (B1204448) via protonolysis. acs.org These complexes are intensely colored and electrochemically active, capable of undergoing ligand-based reduction.

Boron: Boron difluoride (BF₂) complexes of formazanate ligands are a well-established class of compounds. They are known for being highly emissive and redox-active, with tunable properties based on the formazanate substituents. researchgate.netcapes.gov.br

Gallium: Gallium(III) complexes with formazan-related ligands have been synthesized and characterized. acs.orgmdpi.com For example, reacting a formazanate ligand with a gallium source can produce stable complexes whose structures have been investigated spectroscopically. acs.orguwo.camdpi.com

Indium: The indium(III) complex of 1,5-diphenyl-3-mercaptoformazan (dithizone) has been synthesized and structurally characterized. The synthesis involves reacting dithizone (B143531) with an indium salt in an organic solvent. The resulting complex features a five-coordinate indium atom in a trigonal bipyramidal geometry. Other studies have explored the reactivity of indium(I) precursors with formazanate-type ligands. researchgate.net

Transition Metal Complexes (e.g., Ni(II), Cu(II), Co(III), Pd(II), Zn(II))

Structural Aspects of Coordination Compounds

The structural diversity of metal-diphenyl formazanate complexes is a key feature of their chemistry. X-ray crystallography has been instrumental in elucidating their solid-state structures. acs.org

The coordination geometry is highly dependent on the metal ion. For instance, Zn(II) complexes are often tetrahedral , Ni(II) complexes are typically square planar acs.org, and Co(III) and Al(III) can form octahedral complexes. mdpi.comcapes.gov.br A five-coordinate trigonal bipyramidal geometry has been observed for an indium(III) complex.

A common structural feature is the delocalization of electrons across the N-N-C-N-N backbone of the formazanate ligand. This is evidenced by bond lengths that are intermediate between typical single and double bonds. acs.orgrsc.org However, in some instances, particularly in five-membered chelate rings, a more localized bonding picture is observed. The planarity of the ligand system can also be distorted. In many tetrahedral and square planar complexes, the metal atom is displaced from the plane of the formazanate ligand to minimize steric interactions between substituents. acs.org

Table 2: Summary of Structural Features of Selected Metal-Formazanate Complexes

| Metal Ion | Typical Stoichiometry (M:L) | Coordination Geometry | Chelate Ring Size | Key Structural Notes |

|---|---|---|---|---|

| Ni(II) | 1:2 | Square Planar | 6-membered | Diamagnetic; metal can be displaced from ligand plane. acs.org |

| Co(III) | 1:1 (with co-ligands) | Distorted Octahedral | 5-membered | Low-spin Co(III) center. mdpi.com |

| Zn(II) | 1:2 | Tetrahedral | 5- or 6-membered | Exhibits equilibrium between chelate forms in solution. |

| Pd(II) | 1:2 | Square Planar | 5- or 6-membered | Can form mononuclear, dimeric, or binuclear complexes. rsc.org |

| Al(III) | 1:1 or 1:2 | Tetrahedral or Octahedral | 6-membered | Geometry depends on co-ligands. capes.gov.br |

X-ray Crystallography of Metal-Formazanate Complexes

Studies have revealed a remarkable structural diversity in metal-formazanate complexes, influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the formazan ligand. For instance, the deprotonation of formazans with alkali metal bases like sodium hydride (NaH) or potassium hydride (KH) yields the corresponding formazanate salts. X-ray crystallography of these salts has shown the flexible coordination behavior of the ligand, which can form both four- and five-membered chelate rings by utilizing either terminal or internal nitrogen atoms of the NNCNN backbone. rsc.org

In complexes with transition metals and main group elements, the formazanate ligand typically acts as a bidentate or tridentate chelating agent. Single-crystal X-ray diffraction has been used to characterize a wide array of these complexes, including those with iridium, aluminum, zinc, and iron. acs.orgchemrxiv.org For example, the structure of a five-coordinate bis(formazanate)aluminum complex, [PhNNC(p-tol)NNPh]₂AlCl, was determined by X-ray crystallography, revealing a distorted trigonal bipyramidal geometry. acs.org In this complex, the aluminum center is bound to two bidentate formazanate ligands and one chloride ligand. acs.org Similarly, X-ray diffraction studies on bis(formazanate)zinc complexes have provided detailed structural characterization of neutral, anionic, and dianionic forms, highlighting the ligand's role as a reversible electron reservoir. chemistryviews.orgnih.gov

The solid-state structures of numerous metal-formazanate complexes have been determined, providing a foundation for understanding their reactivity and properties. Eighteen new bis-cyclometalated iridium(III) formazanate complexes have been synthesized and eight were structurally characterized by single-crystal X-ray diffraction, revealing two distinct coordination modes for the formazanate ligand. chemrxiv.org

Table 1: Selected Crystallographic Data for Metal-Formazanate Complexes

| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [PhNNC(p-tol)NNPh]₂AlCl | Al(III) | Distorted Trigonal Bipyramidal | Al-N: (range not specified), N-N and N-C: equivalent, indicating delocalization | N1-Al1-N8: 165.22(1) | acs.org |

| [L₂Ca(thf)₂] | Ca(II) | Octahedral (assumed) | --- | --- | acs.org |

| [{LBaN(SiMe₃)₂}₂] | Ba(II) | Dimeric | --- | --- | acs.org |

| Ir(C^N)₂(formazanate) | Ir(III) | --- | Ir-N(formazanate): (see original paper for details) | N-Ir-N (chelate): (see original paper for details) | chemrxiv.org |

| Co(3,6-SQ)₂L (L=formazan) | Co(III) | Weakly Distorted Octahedron | --- | --- | bohrium.com |

Determination of Coordination Geometries and Bonding Modes

The coordination chemistry of diphenyl formazanate is characterized by its remarkable versatility, adopting various geometries and bonding modes depending on several factors. The key determinant is often the interplay between the size of the metal ion and the steric and electronic nature of the formazanate ligand's substituents. rsc.orgnih.gov

Coordination Geometries: Metal-formazanate complexes exhibit a wide range of coordination geometries, including:

Tetrahedral: Observed in four-coordinate complexes, such as certain mono(formazanate) aluminum compounds and bis(formazanate)zinc complexes. acs.orgnih.gov

Square Planar: Bis(formazanate)nickel(II) complexes typically adopt a square planar geometry and are consequently diamagnetic. rsc.org

Trigonal Bipyramidal: A five-coordinate bis(formazanate)aluminum chloride complex was found to have a distorted trigonal bipyramidal geometry. acs.org

Octahedral: This geometry is common, for example, in manganese(II) complexes where the formazanate ligand binds in a tridentate N,N',N'' fashion. rsc.org Cobalt(III) complexes with formazan and o-semiquinone co-ligands also show a distorted octahedral environment. bohrium.com

Bonding Modes: The formazanate ligand's NNCNN backbone offers significant coordinative flexibility. rsc.org The primary bonding modes observed are:

Bidentate N,N'-Chelation: This is the most common mode. The ligand can coordinate through its terminal nitrogen atoms (N1, N5) to form a stable six-membered chelate ring, often referred to as the "closed" conformation. rsc.orgacs.org Alternatively, it can bind through an internal and a terminal nitrogen (e.g., N1, N4), creating a five-membered chelate ring, known as the "open" conformation. rsc.orgchemrxiv.org The preference between these two modes can be influenced by steric hindrance. rsc.org For instance, in a series of bis-cyclometalated iridium(III) complexes, the majority were isolated in the "open" form to minimize steric clashes. chemrxiv.org

Tridentate N,N',N''-Chelation: In some cases, particularly with substituents capable of coordination (like a benzothiazolyl group), the formazanate ligand can act as a tridentate donor, leading to higher coordination numbers, such as in octahedral manganese(II) complexes. rsc.org

Tetradentate N₂O₂-Chelation: Specially designed formazanate ligands incorporating other donor atoms, like oxygen, can act as tetradentate ligands. rsc.org

The size of the metal ion plays a crucial role. For example, in a study of heavy alkaline-earth metal complexes, the smaller calcium ion was symmetrically coordinated by two formazanate ligands, forming six-membered rings. acs.org In contrast, the larger strontium and barium ions were coordinated unsymmetrically in an "open" mode. acs.org Electronic dissimilarity in the N-aryl substituents can also make the five-membered chelate ring energetically accessible. rsc.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal-formazanate complexes are rich and complex, stemming from the highly delocalized π-system of the formazanate ligand and its interaction with the metal d-orbitals. rsc.org These properties are highly tunable through chemical modification of the ligand. nih.gov

Formazanate ligands are considered "redox-active" or "non-innocent," meaning they can actively participate in the redox chemistry of the complex, functioning as a reversible electron reservoir. chemistryviews.orgnih.gov This leads to fascinating electronic behavior, including accessible ligand-based redox states. Cyclic voltammetry studies on bis(formazanate)zinc complexes have demonstrated that they can be electrochemically reduced to form stable radical anionic (L₂Zn⁻) and dianionic (L₂Zn²⁻) species. nih.govrsc.org

The interaction between the metal d-orbitals and the ligand's π-orbitals can result in a high degree of metal-ligand bond covalency and unusual electronic and magnetic phenomena like spin-crossover and valence tautomerism. rsc.org The electronic absorption spectra of these complexes are characterized by intense π→π* transitions within the formazanate ligand, typically observed in the visible region (520–677 nm). rsc.orgchemrxiv.org The exact position of this absorption is sensitive to ligand substituents and the coordination mode. rsc.orgchemrxiv.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. wisc.edunumberanalytics.comwikipedia.org It is particularly valuable in the context of metal-formazanate chemistry for detecting and characterizing radical species and paramagnetic metal centers. wisc.edu

When a formazanate complex undergoes a one-electron reduction, the unpaired electron can be localized on either the metal or the ligand. EPR spectroscopy is instrumental in determining the location of this spin density. For example, in the study of the radical anion of a bis(formazanate)aluminum complex, the EPR spectrum showed a nine-line signal. acs.org This pattern indicated that the unpaired electron interacts with four equivalent ¹⁴N nuclei, confirming that the electron is localized on one of the formazanate ligands, forming a ligand-based radical. acs.org

Similarly, EPR studies on reduced bis(formazanate)zinc complexes helped characterize the resulting "metallaverdazyl" radicals, where the unpaired electron is delocalized over the four nitrogen atoms of the ligand backbone. chemistryviews.orgnih.gov In the case of odd-electron iron formazanate complexes, EPR analysis of frozen solutions was used to identify the spin state (e.g., S = 3/2) and characterize the electronic structure. nih.gov The technique provides key parameters like the g-factor and hyperfine coupling constants, which offer detailed insight into the electronic environment of the unpaired electron. acs.orgnumberanalytics.com

Table 2: EPR Spectroscopic Data for Selected Formazanate Radical Complexes

| Complex | System | g-factor | Hyperfine Coupling | Interpretation | Reference |

|---|---|---|---|---|---|

| [(PhNNC(p-tol)NNPh)₂AlCl]⁻ | Radical Anion in THF | g ≈ 2 | A(¹⁴N) = 6.35 G (nine-line signal) | Unpaired electron is localized on one formazanate ligand, interacting with 4 equivalent N nuclei. | acs.org |

| [Dialkynylborane Formazanate]⁻ | Radical Anion in THF | 2.0035 | Not specified | Characteristic of borataverdazyl-type radicals. | scispace.com |

| (Formazanate)₂Fe(Amide) | Iron(II) complex + 1e⁻ | (See original paper for details) | (See original paper for details) | Rhombic S = 3/2 signal observed. | nih.gov |

Investigation of Intramolecular and Intermolecular Exchange Interactions

The magnetic properties of polynuclear or multi-radical formazanate complexes are governed by exchange interactions, which describe the magnetic coupling between unpaired electrons either within the same molecule (intramolecular) or between neighboring molecules (intermolecular).

A study of heteroligand cobalt(III) bis-o-benzosemiquinone complexes containing 1-aryl-3,5-diphenylformazan ligands provides a clear example. bohrium.com These complexes are low-spin Co(III) species bound to two radical anion o-semiquinone ligands, making them diradical systems. Magnetic susceptibility measurements over a range of temperatures revealed the nature of the exchange interactions. bohrium.com

Intramolecular Exchange: In the 50–300 K temperature range, the magnetic behavior of these cobalt complexes is dominated by intramolecular exchange interactions of an antiferromagnetic nature between the two semiquinone radical ligands. bohrium.com This means the spins of the two unpaired electrons on the ligands tend to align in opposite directions, leading to a decrease in the effective magnetic moment as the temperature is lowered.

Intermolecular Exchange: At temperatures below 50 K, some of these complexes exhibit ferromagnetic ordering. bohrium.com This behavior is attributed to intermolecular exchange interactions, where the paramagnetic ligands of adjacent molecules interact to align their spins in the same direction, causing a rise in the magnetic moment at very low temperatures. bohrium.com

The dynamics of exchange can also refer to chemical processes, such as nitrogen inversion in ligand-benzylated formazanate boron and aluminum complexes, which has been studied using variable-temperature NMR spectroscopy. rsc.org

Valence Tautomerism in Metal-Formazanate Systems

Valence tautomerism (VT) is a phenomenon involving a reversible, stimulated intramolecular electron transfer between a redox-active metal center and a non-innocent ligand. researchgate.netacademie-sciences.fr This process results in two distinct electronic isomers, or valence tautomers, which differ in the oxidation states of the metal and ligand and often possess different structural, magnetic, and optical properties. researchgate.net

While most established examples of VT involve cobalt-dioxolene complexes, the redox-active nature of formazanate ligands makes their metal complexes potential candidates for this behavior. rsc.orgresearchgate.net Evidence for valence tautomerism has been suggested in certain formazanate systems. For example, the one-electron reduction product of a formazanate cobalt complex with o-quinone-based co-ligands is proposed to exhibit valence tautomerism (also termed redox-isomerism) between a Co(II) state with a semiquinonate ligand and a Co(III) state with a catecholate ligand. rsc.org

In another instance, magnetic susceptibility measurements and EPR spectroscopy of a cobalt complex with both catecholate and semiquinonate ligands alongside a formazanate anion indicated the existence of a mixture of two valence tautomeric forms: a more stable low-spin cobalt(III) isomer and a high-spin cobalt(II) isomer. researchgate.net Similarly, a manganese complex showed temperature-dependent valence tautomerism in solution involving three different tautomers associated with Mn(IV), Mn(III), and Mn(II) oxidation states. academie-sciences.fr The study of ruthenium-formazanate complexes has also explored the "two-way noninnocent" behavior of the formazanate ligand, contributing to the understanding of complex electronic structures that border on valence tautomerism. acs.org

Photophysical and Electrochemical Behavior

Photochromism and Photoisomerization Mechanisms

Formazans are known for their photochromic behavior, which involves reversible isomerization upon exposure to light. researchgate.net This phenomenon is attributed to the presence of both an azo (–N=N–) and a hydrazone (–C=N–N–) group, both of which can undergo isomerization. researchgate.netnih.gov

The most stable isomer of TPF is the trans-syn form, often referred to as "red I". nih.gov This isomer is stabilized by an intramolecular hydrogen bond, creating a quasi-aromatic heterocyclic ring. nih.gov Upon irradiation with visible light, an E-Z isomerization occurs around the N=N double bond, leading to the formation of the cis-syn isomer, or "red II". nih.govnih.gov This is followed by potential further isomerizations around the C=N bond of the phenylhydrazone group. researchgate.netnih.gov Subsequent thermal isomerization involving both the N=N and C=N bonds can then produce the trans-anti isomer, known as "yellow I". nih.govfrontiersin.org This transformation is visually marked by a color change from red to yellow, with a corresponding hypsochromic shift in the absorption spectrum from approximately 490 nm to 405 nm in toluene (B28343). frontiersin.org

The major absorption band in the visible spectrum of TPF is primarily due to a π-π* transition. nih.gov While the lowest electronic transition is of n-π* character, it has a negligible oscillator strength. nih.gov Quantum-chemical analyses have identified as many as 16 stable ground-state isomers, highlighting the complexity of the photochemical and thermal interconnections. nih.gov

In the absence of light, the various photoisomers of formazans thermally relax back to the most stable ground-state conformer. researchgate.net For instance, the trans-anti isomer ("yellow I") reverts to the energetically favored trans-syn form ("red I") through an anti-syn isomerization around the C=N double bond. frontiersin.org The kinetics of this thermal back relaxation are highly sensitive to the surrounding environment. researchgate.net Time-resolved spectroscopy has been instrumental in studying these processes, revealing intermediates over a vast temporal range, from femtoseconds to hundreds of seconds. researchgate.netnih.gov For example, studies on TPF have shown that the photochemically formed "red II" isomer thermally relaxes back to "red I" and "yellow I" with a decay time of a few hundred milliseconds. nih.govfrontiersin.org

| Isomer Transformation | Typical Timescale |

| "Red II" to "Red I" and "Yellow I" | Hundreds of milliseconds |

This table illustrates the typical timescale for the thermal back relaxation of a photoisomer of 1,3,5-triphenylformazan (B1222628).

The solvent environment plays a crucial role in the photoisomerization dynamics of formazans. frontiersin.org The polarity and hydrogen-bonding ability of the solvent can significantly influence the activation barriers and stabilization of different isomers. frontiersin.org